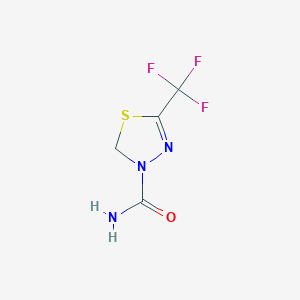
5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide: is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the thiadiazole ring enhances the compound’s chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide typically involves the reaction of appropriate thiadiazole precursors with trifluoromethylating agents. One common method includes the cyclization of thiosemicarbazides with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted thiadiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.
Medicine: In medicine, the compound’s stability and lipophilicity make it a valuable component in drug design. It has been explored for its potential use in developing pharmaceuticals with improved pharmacokinetic properties.
Industry: In the industrial sector, the compound is used in the production of agrochemicals and materials with enhanced stability and performance. Its trifluoromethyl group contributes to the overall effectiveness of these products.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes or receptors, disrupting their normal function. This disruption can lead to the inhibition of microbial growth or the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
5-(Trifluoromethyl)-1,2,4-thiadiazole: Similar structure but different positioning of nitrogen atoms.
5-(Trifluoromethyl)-1,3,4-oxadiazole: Contains an oxygen atom instead of sulfur.
5-(Trifluoromethyl)-1,3,4-triazole: Contains an additional nitrogen atom in the ring.
Uniqueness: 5-(Trifluoromethyl)-1,3,4-thiadiazole-3(2H)-carboxamide is unique due to its specific arrangement of sulfur and nitrogen atoms in the thiadiazole ring. This arrangement, combined with the trifluoromethyl group, imparts distinct chemical and biological properties that are not observed in its analogs. The compound’s stability, lipophilicity, and reactivity make it a valuable tool in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88976-74-3 |
|---|---|
Molekularformel |
C4H4F3N3OS |
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-2H-1,3,4-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C4H4F3N3OS/c5-4(6,7)2-9-10(1-12-2)3(8)11/h1H2,(H2,8,11) |
InChI-Schlüssel |
CHGBUVDWBTVZKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(N=C(S1)C(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)





![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)




![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)
![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine](/img/structure/B12911703.png)
